molecular formula C11H16ClNO B2522347 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 3880-76-0

8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No. B2522347
CAS RN: 3880-76-0
M. Wt: 213.71
InChI Key: GDFOHXLSNDZEHH-UHFFFAOYSA-N
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Description

The compound 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a derivative of tetrahydronaphthalene, which is a saturated analog of naphthalene. It contains an amine group at the second position and a methoxy group at the eighth position. This structure is related to compounds that have been synthesized for their potential biological activities.

Synthesis Analysis

The synthesis of a related compound, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, has been reported as a multi-step process starting from 2-naphthoic acid. The synthesis involves bromination, esterification, substitution with sodium methoxide in the presence of copper(I) iodide, Birch reduction, Curtius rearrangement, and hydrogenolysis, resulting in the formation of the biologically active compound as a hydrogen chloride salt . Although the synthesis of the exact compound , 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, is not detailed, the methods used for the 5-methoxy analog could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives is characterized by the presence of a four-membered saturated ring fused to a six-membered saturated ring. The presence of substituents such as methoxy and amine groups can influence the molecular conformation and properties. In related compounds, the atropisomerism phenomenon, which is a form of stereoisomerism resulting from restricted rotation about a bond, has been observed and studied using techniques such as variable-temperature nuclear magnetic resonance (VTNMR) and chemical quantum calculations .

Chemical Reactions Analysis

Tetrahydronaphthalene derivatives can undergo various chemical reactions depending on the functional groups present. For instance, the one-pot reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with mercaptoacetic acid and arenealdehydes can yield 1,3-thiazolidin-4-ones or 1,4-benzothiazepin-2-ones depending on the electron-withdrawing or electron-donating nature of the aldehydes used . These reactions are catalyzed by p-TsOH and result in compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride would be influenced by its molecular structure. The presence of the amine group would make it a potential base, capable of forming salts with acids, such as the hydrochloride salt mentioned in the synthesis of the 5-methoxy analog . The methoxy group could affect the compound's solubility in organic solvents. The exact physical properties such as melting point, boiling point, and solubility would need to be determined experimentally. The chemical properties would include reactivity with acids and bases, potential for forming derivatives, and participation in reactions typical for amines and ethers.

Scientific Research Applications

Biological Activities and Applications

Chemical Composition and Biological Activity

Research into the chemical composition and biological activity of secondary metabolites in certain plants reveals a range of biological activities, including antiallergic, antihypotensive, antitumor, and antimicrobial effects among others. These studies often explore the potential therapeutic applications of natural compounds, suggesting a possible research interest in the biological activities of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride if structurally related to these metabolites (Zolotykh et al., 2022).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve its continued use in the production of antipsychotic agents and antiparkinson medications . As an intermediate, it may also find applications in the synthesis of other chemical compounds.

Mechanism of Action

Target of Action

It is known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

This interaction could potentially involve binding to the target receptor and modulating its activity .

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by similar indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name

8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFOHXLSNDZEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959602
Record name 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

CAS RN

3880-76-0
Record name 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
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